molecular formula C17H14N6OS B2642442 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide CAS No. 1788673-78-8

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide

Cat. No.: B2642442
CAS No.: 1788673-78-8
M. Wt: 350.4
InChI Key: ZYODJTQCOPQBNY-UHFFFAOYSA-N
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Description

1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide (CAS 1788673-78-8) is a synthetic small molecule with a molecular formula of C17H14N6OS and a molecular weight of 350.40 g/mol . This chemical features a unique hybrid architecture, incorporating both a 1,2,3-triazole and a 1,3-thiazole ring system, which are privileged scaffolds in medicinal chemistry known for conferring diverse biological activities . The 1,2,3-triazole core is a common pharmacophore found in various pharmacological agents and can be efficiently synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable building block in drug discovery . The benzyl-1,2,3-triazole-4-carboxamide structure, in particular, has been identified as a key motif in compounds evaluated for antiproliferative effects against human cancer cell lines . Furthermore, derivatives based on similar benzylic 1,2,3-triazole-4-carboxamide frameworks have demonstrated promising in vitro antifungal activity, showing significant efficacy against strains like Rhizopus oryzae . The thiazole ring is also a significant heterocycle; its derivatives have been extensively researched for antibacterial properties and explored as inhibitors of critical bacterial targets, such as DNA gyrase, to address antibiotic resistance . Researchers can investigate this molecule as a core structure for developing novel bioactive compounds or as a chemical probe for hit-to-lead optimization campaigns. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6OS/c24-15(19-17-18-8-11-25-17)14-16(22-9-4-5-10-22)23(21-20-14)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYODJTQCOPQBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NC3=NC=CS3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide typically involves multi-step organic reactions. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethylformamide (DMF) to facilitate the cycloaddition and subsequent substitution reactions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives .

Mechanism of Action

The mechanism of action of 1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . This mechanism is particularly relevant in its potential anticancer activity, where it induces apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Features

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Substituents Key Functional Groups
Target Compound 1,2,3-Triazole Benzyl (C₆H₅CH₂), pyrrol-1-yl, thiazol-2-yl carboxamide Triazole, thiazole, pyrrole
Compound 74 () Cyclopropane Benzo[d][1,3]dioxol-5-yl, 4-methoxyphenyl, pyrrolidin-1-yl Cyclopropane, benzodioxole, thiazole
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide () Isoxazole Methyl, thiazol-2-yl carboxamide Isoxazole, thiazole
3-[4-(1H-Indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridine () Pyrrolopyridine Indol-3-yl, thiazol-2-yl Pyrrolopyridine, indole, thiazole

Key Observations :

  • Triazole vs.
  • Substituent Effects : The benzyl group in the target compound increases lipophilicity relative to the methoxyphenyl group in Compound 74, which may enhance membrane permeability but reduce solubility .

Crystallographic and Computational Analysis

  • Structural Refinement : The SHELX system (SHELXL, SHELXS) is widely employed for refining small-molecule structures, including heterocycles like the target compound .
  • Visualization Tools : ORTEP-3 enables precise graphical representation of molecular geometry, critical for analyzing bond lengths and angles in triazole-thiazole systems .

Biological Activity

1-benzyl-5-pyrrol-1-yl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C15H14N4O1SC_{15}H_{14}N_{4}O_{1}S. Its structure includes a triazole ring, a thiazole moiety, and a carboxamide functional group, which are known to influence its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:
Research indicates that compounds containing thiazole and triazole rings exhibit significant antimicrobial properties. These compounds may inhibit the synthesis of essential biomolecules in pathogens, disrupting their growth and replication.

2. Antitumor Activity:
Thiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in this compound may enhance its ability to induce apoptosis in cancer cells.

3. Anticonvulsant Properties:
Similar compounds have shown anticonvulsant activity, suggesting that this compound may also exhibit neuroprotective effects through modulation of neurotransmitter systems.

Biological Activity Data

Activity Type IC50 Value (µM) Cell Line/Organism Reference
Antimicrobial2.95 - 7.63Toxoplasma gondii
Antitumor< 5Various cancer cell lines
AnticonvulsantNot specifiedRodent models

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Antimicrobial Efficacy: A study reported that a similar triazole compound showed low micromolar activity against Toxoplasma gondii and Cryptosporidium parvum, indicating potential for treating protozoal infections .
  • Cytotoxicity in Cancer Cells: Thiazole-based compounds were evaluated for their cytotoxic effects on various cancer cell lines, demonstrating IC50 values indicating significant antiproliferative activity . The structural modifications, such as the addition of electron-donating groups, were crucial for enhancing activity.
  • Neuroprotective Effects: Compounds with similar structures were tested for anticonvulsant properties in rodent models, showing promising results in seizure reduction .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of both the thiazole and triazole rings is critical for enhancing biological activity. Substituents on these rings can significantly alter potency and selectivity against specific biological targets. For instance:

  • The introduction of electron-donating groups on the phenyl ring has been shown to improve cytotoxicity.
  • Modifications at the carboxamide position can influence solubility and bioavailability.

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